Methyl 4,5-dimethyl-3-oxohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethyl-3-oxohex-5-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derivative of hexenoic acid and is characterized by the presence of a keto group (3-oxo) and two methyl groups at positions 4 and 5. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethyl-3-oxohex-5-enoate can be synthesized through various organic reactions. One common method involves the esterification of 4,5-dimethyl-3-oxohex-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The use of advanced separation techniques like distillation or crystallization ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,5-dimethyl-3-oxohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Major Products Formed
Oxidation: 4,5-Dimethyl-3-oxohex-5-enoic acid.
Reduction: 4,5-Dimethyl-3-hydroxyhex-5-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethyl-3-oxohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4,5-dimethyl-3-oxohex-5-enoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,4-dimethoxy-3-oxovalerate: Another ester with a similar structure but different substituents.
Methyl 3,3-dimethylpent-4-enoate: A related compound with a different position of the double bond and methyl groups.
Uniqueness
Methyl 4,5-dimethyl-3-oxohex-5-enoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its structure allows for selective reactions that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
88466-47-1 |
---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
methyl 4,5-dimethyl-3-oxohex-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-6(2)7(3)8(10)5-9(11)12-4/h7H,1,5H2,2-4H3 |
InChI-Schlüssel |
FGWVOYREKBCJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)C)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.